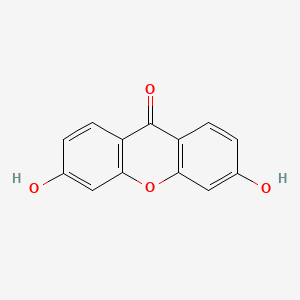

3,6-dihidroxi-9H-xanten-9-ona

Descripción general

Descripción

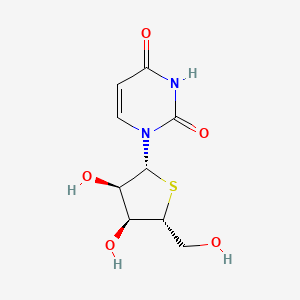

La 3,6-Dihidroxi-xantona es un derivado de la xantona, una clase de compuestos orgánicos conocidos por sus diversas actividades biológicas. Las xantonas se caracterizan por una estructura dibenzo-γ-pirona, y la 3,6-Dihidroxi-xantona específicamente tiene grupos hidroxilo en las posiciones 3 y 6. Este compuesto ha llamado la atención debido a sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antioxidantes .

Aplicaciones Científicas De Investigación

Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.

Medicina: Explorado por su actividad anticancerígena, particularmente contra líneas celulares como WiDr, MCF-7 y HeLa.

Mecanismo De Acción

El mecanismo por el cual la 3,6-Dihidroxi-xantona ejerce sus efectos involucra varios objetivos y vías moleculares:

Actividad Antioxidante: Los grupos hidroxilo donan átomos de hidrógeno para neutralizar los radicales libres, evitando así el daño oxidativo a las biomoléculas.

Actividad Antitumoral: El compuesto interactúa con la topoisomerasa II, inhibiendo su actividad y conduciendo a la interrupción de la replicación del ADN en las células cancerosas.

Compuestos Similares:

- 1,3,8-Trihidroxi-xantona

- 1,6-Dihidroxi-xantona

- 1,5,6-Trihidroxi-xantona

Comparación:

- 1,3,8-Trihidroxi-xantona: Propiedades antioxidantes similares pero diferentes posiciones del grupo hidroxilo.

- 1,6-Dihidroxi-xantona: Comparte el mismo número de grupos hidroxilo pero en diferentes posiciones, lo que lleva a variaciones en la actividad biológica.

- 1,5,6-Trihidroxi-xantona: Contiene un grupo hidroxilo adicional, que puede mejorar sus actividades antioxidantes y anticancerígenas .

La 3,6-Dihidroxi-xantona destaca por sus posiciones específicas de los grupos hidroxilo, que contribuyen a sus actividades biológicas únicas y posibles aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

3,6-Dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for managing diabetes. Additionally, 3,6-dihydroxy-9H-xanthen-9-one interacts with various proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 3,6-dihydroxy-9H-xanthen-9-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, 3,6-dihydroxy-9H-xanthen-9-one influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 3,6-dihydroxy-9H-xanthen-9-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . For instance, its interaction with α-glucosidase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6-dihydroxy-9H-xanthen-9-one have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 3,6-dihydroxy-9H-xanthen-9-one can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3,6-dihydroxy-9H-xanthen-9-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, toxic effects can occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits.

Metabolic Pathways

3,6-Dihydroxy-9H-xanthen-9-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can influence metabolic flux by inhibiting key enzymes in carbohydrate and lipid metabolism .

Transport and Distribution

Within cells and tissues, 3,6-dihydroxy-9H-xanthen-9-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects . The distribution of 3,6-dihydroxy-9H-xanthen-9-one within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 3,6-dihydroxy-9H-xanthen-9-one is critical for its activity. The compound has been found to localize in the mitochondria, where it can induce apoptosis by disrupting the mitochondrial membrane potential . It also accumulates in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La 3,6-Dihidroxi-xantona se puede sintetizar a partir del ácido 2,6-dihidroxi-benzoico. El proceso implica la reacción del ácido 2,6-dihidroxi-benzoico con floroglucinol, resorcinol o pirogalol en condiciones específicas . La reacción generalmente requiere un agente deshidratante como el anhídrido acético y un catalizador como el cloruro de zinc o el cloruro de fosforilo para facilitar la formación de la estructura de la xantona .

Métodos de Producción Industrial: La producción industrial de 3,6-Dihidroxi-xantona sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las técnicas como el calentamiento por microondas se han utilizado para mejorar la eficiencia de la reacción y reducir el tiempo de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La 3,6-Dihidroxi-xantona experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo se pueden oxidar para formar quinonas.

Reducción: El compuesto se puede reducir para formar derivados dihidro.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo en presencia de una base.

Productos Principales:

Oxidación: Derivados de quinona.

Reducción: Derivados dihidro.

Sustitución: Éteres y ésteres.

Comparación Con Compuestos Similares

- 1,3,8-Trihydroxyxanthone

- 1,6-Dihydroxyxanthone

- 1,5,6-Trihydroxyxanthone

Comparison:

- 1,3,8-Trihydroxyxanthone: Similar antioxidant properties but different hydroxyl group positions.

- 1,6-Dihydroxyxanthone: Shares the same number of hydroxyl groups but at different positions, leading to variations in biological activity.

- 1,5,6-Trihydroxyxanthone: Contains an additional hydroxyl group, which may enhance its antioxidant and anticancer activities .

3,6-Dihydroxyxanthone stands out due to its specific hydroxyl group positions, which contribute to its unique biological activities and potential therapeutic applications.

Propiedades

IUPAC Name |

3,6-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POARTHFLPKAZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,6-dihydroxy-9H-xanthen-9-one interact with its target to exert its antimalarial activity?

A1: While the exact mechanism of action of 3,6-dihydroxy-9H-xanthen-9-one is still under investigation, molecular docking studies suggest it targets the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] This enzyme is crucial for parasite DNA synthesis. The docking studies indicate that 3,6-dihydroxy-9H-xanthen-9-one interacts with key amino acids in the PfDHFR-TS active site, including Ala16, Ser108, Phe58, Asp54, and Leu46. [] These interactions likely inhibit enzyme activity, ultimately disrupting parasite growth and survival.

Q2: What is the structure and in vitro activity of 3,6-dihydroxy-9H-xanthen-9-one?

A2: 3,6-dihydroxy-9H-xanthen-9-one is a xanthone derivative with the molecular formula C13H8O4. [] While the paper doesn't explicitly state the molecular weight or spectroscopic data, it does highlight its potent in vitro antimalarial activity. It exhibited an IC50 value of 0.71 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. [] This indicates a strong inhibitory effect on parasite growth in laboratory settings.

Q3: How does the structure of 3,6-dihydroxy-9H-xanthen-9-one relate to its antimalarial activity?

A3: The research utilized Quantitative Structure-Activity Relationship (QSAR) analysis to understand the relationship between the structure of xanthone derivatives and their antimalarial activity. [] The QSAR model developed identified specific molecular descriptors, including charges on specific atoms within the xanthone structure, as significant contributors to antimalarial potency. [] This suggests that modifications altering these electronic properties could impact the compound's interaction with PfDHFR-TS and its subsequent efficacy. Further research exploring structural analogs and their activities could solidify these structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)